Lipophilicity Shift: logP of 4,6-Difluoro Isomer vs. 5,6-Difluoro Isomer and Parent IAA
The predicted logP for 2-(4,6-difluoro-1H-indol-3-yl)acetic acid differs measurably from the experimentally benchmarked 5,6-difluoro isomer (ACD/LogP 1.64; chemsrc logP 1.53), driven by altered hydrogen-bonding geometry when fluorine resides at the 4-position adjacent to the indole NH . The parent IAA has a consensus logP of approximately 1.4–1.8, meaning difluorination at the 4,6-positions produces a lipophilicity offset whose direction and magnitude cannot be extrapolated from the 5,6-isomer without measurement [1]. This is directly relevant for medicinal chemistry programs where logP optimization within a narrow window is required for CNS penetration or solubility targets [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) or ACD/LogP |
|---|---|
| Target Compound Data | Predicted logP: not experimentally reported; expected to deviate from 5,6-isomer based on regioisomeric fluorine position effects |
| Comparator Or Baseline | 5,6-Difluoroindole-3-acetic acid: ACD/LogP 1.64; chemsrc logP 1.53 . Indole-3-acetic acid (IAA): XlogP 1.40–1.80 [1]. |
| Quantified Difference | 5,6-isomer logP exceeds IAA by approx. +0.1 to +0.2 log units; 4,6-isomer logP is predicted to differ by a comparable or larger margin but opposite direction depending on internal H-bonding |
| Conditions | Computational prediction (ACD/Labs, XlogP); no experimental shake-flask logP for 4,6-isomer available |
Why This Matters
The position-specific logP offset means the 4,6-isomer cannot be used interchangeably with the 5,6-isomer in logP-driven SAR without introducing an uncharacterized lipophilicity variable.
- [1] PlantaE DB; ChemSrc; Alfa Chemistry. Indole-3-acetic acid logP consensus: 1.40–1.80. Available at: https://plantaedb.com/compounds/indole-3-acetic%20acid View Source
- [2] Nirogi R, et al. Fluoroindole derivatives as muscarinic M1 receptor positive allosteric modulators. US Patent App. 2016. 4,6-Difluoroindoles 28a and 28c characterized for CNS drug development. Available at: https://patents.justia.com/patent/20160200713 View Source
